

# Application Notes and Protocols for Linker Chemistry in VHL-Recruiting PROTACs

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-CO-C9-NH<sub>2</sub>

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## Introduction

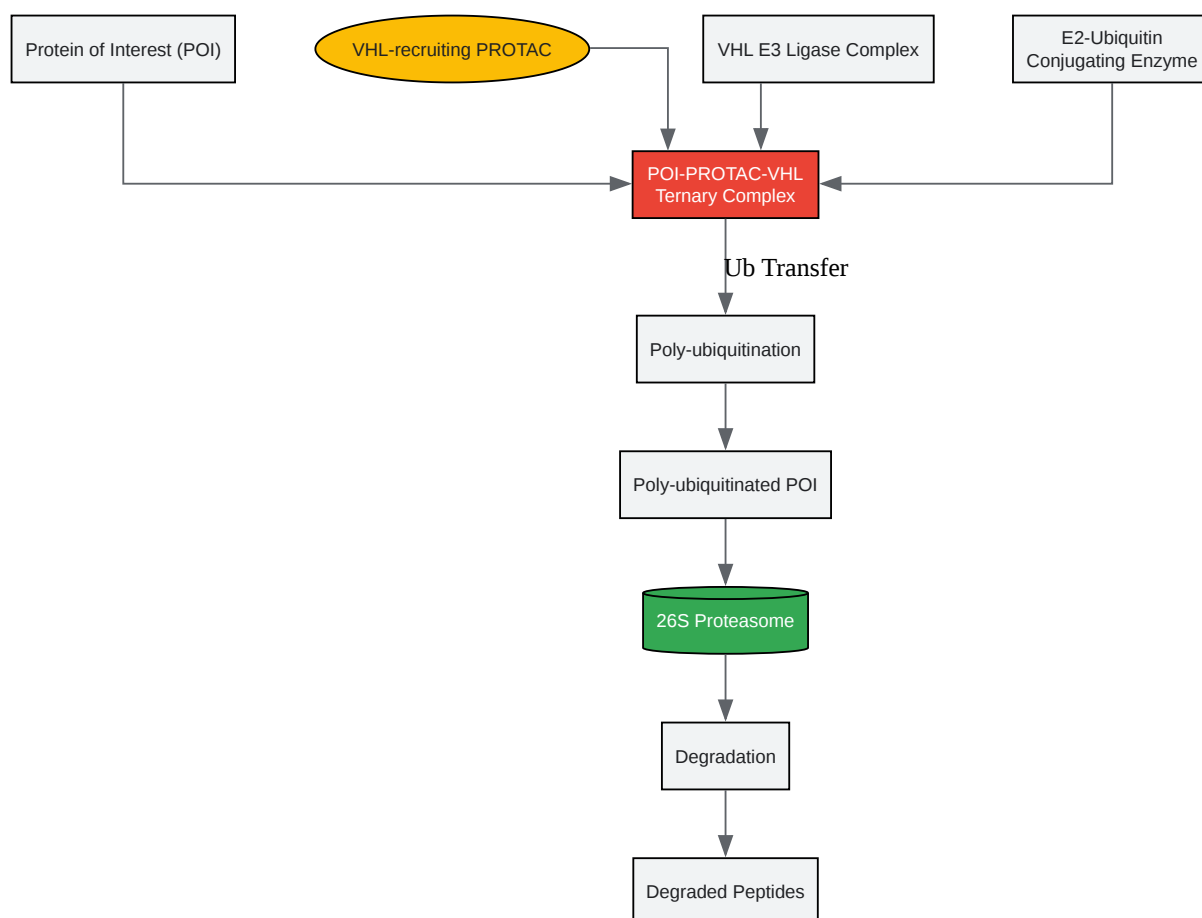
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).<sup>[1]</sup> These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.<sup>[1][2]</sup> The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity ligands.<sup>[3][4]</sup>

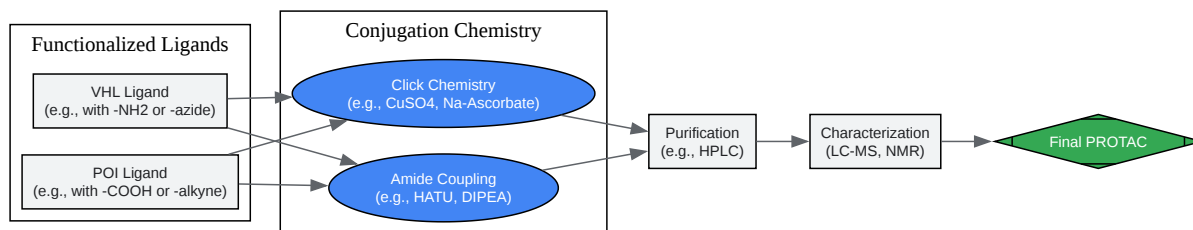
While the selection of the POI and E3 ligase ligands is critical for target engagement and recruitment, the linker is now recognized as a pivotal component that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC molecule.<sup>[5][6]</sup> Far from being a passive spacer, the linker's length, composition, and attachment points dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of productive ubiquitination and subsequent degradation.<sup>[2][5]</sup>

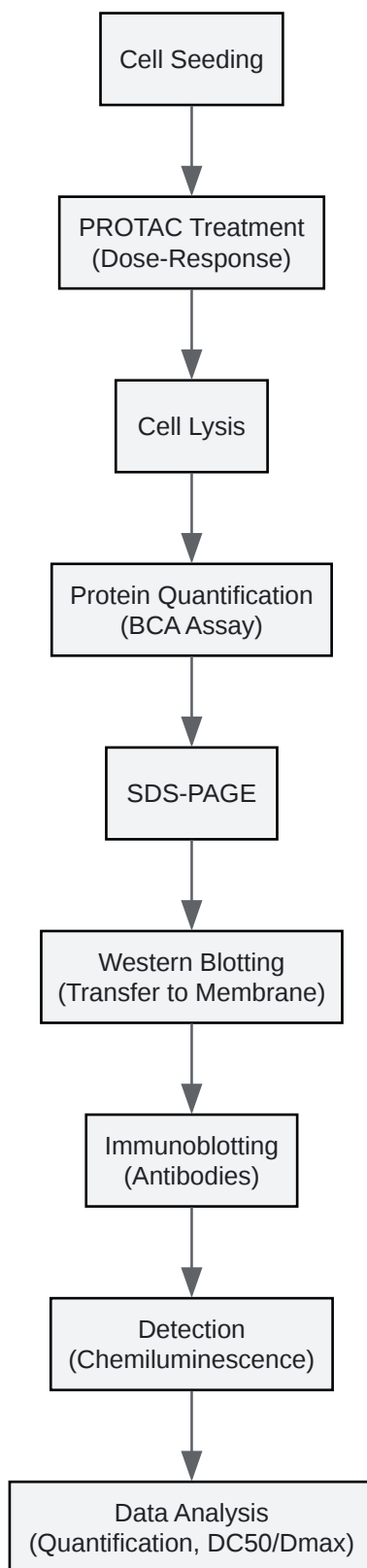
These application notes provide a comprehensive overview of the linker chemistry for VHL-recruiting PROTACs, including a summary of quantitative data, detailed experimental protocols for synthesis and evaluation, and visualizations of key pathways and workflows.

## Signaling Pathway: VHL-Mediated Protein Degradation

VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.<sup>[7]</sup>







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## References

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